molecular formula C21H21N5O2 B2637830 6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-81-8

6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2637830
CAS No.: 887215-81-8
M. Wt: 375.432
InChI Key: BLVODRQCERXRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound provided for research purposes with the CAS Number 887215-81-8 . It has a molecular formula of C21H21N5O2 and a molecular weight of 375.4237 g/mol . Its structure is characterized by a triazolopyrimidin-one core, which is a scaffold of significant interest in medicinal chemistry, substituted with a 4-ethoxyphenyl group at the 3-position and a (2,5-dimethylphenyl)methyl group at the 6-position . This specific molecular architecture suggests potential for investigating its activity as a kinase inhibitor or modulator of various enzymatic pathways, making it a valuable scaffold for biochemical assay development and structure-activity relationship (SAR) studies in drug discovery research . The product is available in multiple quantities for laboratory use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-4-28-18-9-7-17(8-10-18)26-20-19(23-24-26)21(27)25(13-22-20)12-16-11-14(2)5-6-15(16)3/h5-11,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVODRQCERXRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=CC(=C4)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of related compounds:

Compound Name / ID 3-Position Substituent 6-Position Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 4-ethoxyphenyl 2,5-dimethylphenylmethyl C₂₄H₂₃N₅O₂ 425.48 Pending pharmacological data
BI64063 3-fluorophenyl 2,5-dimethylphenylmethyl C₁₉H₁₆FN₅O 349.36 Research use (antiviral screening)
BI65252 Phenyl 2,5-dimethylphenylmethyl C₁₉H₁₇N₅O 331.37 Structural analog for SAR studies
5-(4-Chlorophenoxy)-6-isopropyl analog 4-chlorophenoxy Isopropyl C₁₉H₁₆ClN₅O₂ 405.82 Adenosine receptor antagonism
Glycoside derivative (Compound 3) 4-methoxybenzyl 2,3,4,6-tetra-O-acetyl-D-glucopyranosylthio C₂₉H₃₂N₅O₁₀S 654.66 Anticancer activity (MCF-7 cells)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl (BI64063) and 4-chlorophenoxy () substituents may enhance binding to hydrophobic pockets in target proteins, whereas the 4-ethoxyphenyl group in the target compound could improve solubility via its electron-donating ethoxy group .
  • Biological Activity: Glycosylated derivatives (e.g., Compound 3 in ) exhibit anticancer activity due to enhanced cellular uptake via sugar transporters. In contrast, non-glycosylated analogs like BI64063 are prioritized for antiviral applications .
  • Toxicity Profile : 3-Substituted triazolopyrimidines (e.g., ) generally exhibit low toxicity, whereas 2-substituted analogs show receptor antagonism but higher metabolic instability .
Crystallographic and Conformational Analysis
  • The 2,5-dimethylbenzyl group in the target compound may introduce slight torsional strain, altering binding modes .
  • Dihedral Angles : Substituents at the 3-position (e.g., 4-ethoxyphenyl) form dihedral angles of 1.09–87.74° with adjacent rings, influencing molecular rigidity and interaction with chiral targets .
Pharmacological and Screening Data
  • Anticancer Potential: Thioxo derivatives (e.g., Compound 2 in ) demonstrate oxidative stress induction in MCF-7 cells (IC₅₀: 12–18 µM), while glycosides (e.g., Compound 3) show improved efficacy (IC₅₀: 8–10 µM) .

Q & A

Q. What are the common synthetic routes for preparing 6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

  • Thiadiazole/triazole ring formation : Cyclization of precursors using sulfur/nitrogen sources (e.g., thiourea) under catalytic conditions (e.g., acidic or basic media) .
  • Substitution reactions : Introduction of the 4-ethoxyphenyl and 2,5-dimethylbenzyl groups via nucleophilic aromatic substitution or alkylation .
  • Purification : Column chromatography or recrystallization to isolate the target compound . Methodological Tip: Optimize reaction temperatures (e.g., 60–80°C for cyclization) and solvent systems (e.g., DMF or THF) to improve yields .

Q. How is the structural identity of this triazolopyrimidine confirmed?

Structural characterization relies on:

  • X-ray crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., SHELX software for refinement) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • MS : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
    Note: Cross-validate crystallographic data with spectroscopic results to resolve ambiguities .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar triazolopyrimidines exhibit:

  • Antiviral activity : Inhibition of viral replication (e.g., Chikungunya virus) via interference with RNA polymerase .
  • Anticancer potential : Apoptosis induction in tumor cells by targeting kinases or DNA topoisomerases . Methodological Tip: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence polarization) for initial screening .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Apply Design of Experiments (DoE) to evaluate variables:

  • Catalyst loading (e.g., 5–10 mol% Pd for cross-coupling).
  • Solvent polarity (e.g., DMSO vs. ethanol for solubility).
  • Reaction time (e.g., 12–24 hours for cyclization completeness). Statistical tools (e.g., ANOVA) identify critical factors, minimizing side products . Case Study: A triazolopyrimidine analog achieved 85% yield by optimizing temperature (70°C) and catalyst (CuI) .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with viral polymerases or kinases .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) . Data Contradiction Alert: Discrepancies between docking scores and experimental IC50 values may arise from solvation effects—validate with free-energy calculations (e.g., MM/GBSA) .

Q. How can spectral data contradictions (e.g., NMR vs. XRD) be resolved?

  • Dynamic effects : NMR captures solution-state conformers, while XRD shows solid-state packing. Use variable-temperature NMR to detect rotational barriers (e.g., hindered aryl rings) .
  • Tautomerism : Triazolopyrimidines may exhibit keto-enol tautomerism. IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) clarifies dominant forms .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., ester prodrugs of the ethoxy moiety) to enhance bioavailability . Validation: Use LC-MS/MS to monitor plasma stability and metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.